1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that combines structural elements from indole and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and thiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 1-methylindole with an appropriate aldehyde to form an intermediate compound. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxy group.
Urea Formation: Finally, the hydroxylated intermediate is reacted with thiophene-2-ylmethyl isocyanate to form the desired urea derivative. This step typically requires a catalyst such as triethylamine (TEA) and is carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-9,16,21H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMELCKIYXNMRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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